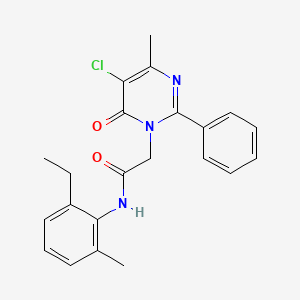
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Chlorination and Methylation:
Acylation: The final step involves the acylation of the pyrimidine derivative with 2-ethyl-6-methylaniline using acetic anhydride or another acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to
生物活性
The compound 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
The molecular formula of the compound is C19H20ClN3O with a molecular weight of approximately 343.83 g/mol. The structure includes a pyrimidine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₃O |
| Molecular Weight | 343.83 g/mol |
| CAS Number | 1421493-20-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The pyrimidine core is known to exhibit inhibitory effects on various kinases and enzymes that are crucial for tumor growth and metastasis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways that regulate cell division and apoptosis.
- Apoptosis Induction : Studies indicate that it can promote apoptosis in cancer cells, potentially through caspase activation pathways.
- Antimicrobial Activity : Preliminary research suggests that it may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer effects against various cancer cell lines, including:
- A549 (Lung Cancer)
- C6 (Brain Cancer)
Study Findings :
- MTT Assay : The compound showed a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent.
- Caspase Activation : Analysis revealed increased caspase-3 activation, suggesting the induction of apoptosis in treated cells .
Antimicrobial Activity
Research has also explored the antimicrobial potential of the compound against several pathogenic bacteria. The results indicate:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 10 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues.
-
Case Study on Antimicrobial Properties :
- In a controlled environment, the compound was tested against multi-drug resistant bacterial strains, demonstrating effective inhibition and suggesting potential for further development as an antibiotic.
属性
IUPAC Name |
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-4-16-12-8-9-14(2)20(16)25-18(27)13-26-21(17-10-6-5-7-11-17)24-15(3)19(23)22(26)28/h5-12H,4,13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUARSFQKZNNGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=NC(=C(C2=O)Cl)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














